molecular formula C19H18N4O4S B13369206 2-[5-(1,4-benzodioxan-2-yl)-4h-1,2,4-triazol-3-ylthio]-N-(2-methoxyphenyl)acetamide

2-[5-(1,4-benzodioxan-2-yl)-4h-1,2,4-triazol-3-ylthio]-N-(2-methoxyphenyl)acetamide

Cat. No.: B13369206
M. Wt: 398.4 g/mol
InChI Key: OYOWKXHSAYDCHS-UHFFFAOYSA-N
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Description

2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a triazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways.

    Signal Transduction Pathways: It modulates signal transduction pathways by binding to specific receptors or proteins, thereby altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-hydroxyphenyl)acetamide
  • **2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide

Uniqueness

The presence of the methoxy group in 2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide enhances its lipophilicity and potentially improves its bioavailability compared to its analogs.

Properties

Molecular Formula

C19H18N4O4S

Molecular Weight

398.4 g/mol

IUPAC Name

2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C19H18N4O4S/c1-25-13-7-3-2-6-12(13)20-17(24)11-28-19-21-18(22-23-19)16-10-26-14-8-4-5-9-15(14)27-16/h2-9,16H,10-11H2,1H3,(H,20,24)(H,21,22,23)

InChI Key

OYOWKXHSAYDCHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NNC(=N2)C3COC4=CC=CC=C4O3

Origin of Product

United States

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